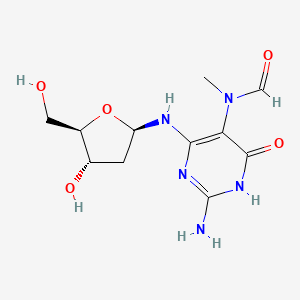
7-Mguo iro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Mguo iro, also known as 7-methylguanosine, is a modified nucleoside derived from guanosine. It is a significant biomarker for DNA methylation and is often used in studies related to cancer and other diseases. The compound is formed when a methyl group is added to the nitrogen atom at the seventh position of the guanine base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a controlled temperature to ensure the selective methylation at the seventh position of the guanine base.
Industrial Production Methods
Industrial production of 7-methylguanosine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-methylguanosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert 7-methylguanosine back to its parent compound, guanosine.
Substitution: The methyl group at the seventh position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various methylated and demethylated derivatives of guanosine, as well as other nucleoside analogs.
Aplicaciones Científicas De Investigación
7-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside chemistry and methylation reactions.
Biology: The compound serves as a biomarker for DNA methylation, which is crucial in understanding gene expression and regulation.
Medicine: 7-methylguanosine is studied for its role in cancer and other diseases, as DNA methylation is often altered in these conditions.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting methylation pathways.
Mecanismo De Acción
The mechanism of action of 7-methylguanosine involves its incorporation into DNA and RNA, where it affects the methylation status of these nucleic acids. The methyl group at the seventh position of guanine can influence the binding of proteins and other molecules to DNA and RNA, thereby affecting gene expression and cellular functions. The compound’s effects are mediated through various molecular targets and pathways, including DNA methyltransferases and methyl-binding proteins.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: The parent compound of 7-methylguanosine, lacking the methyl group at the seventh position.
5-methylcytosine: Another methylated nucleoside, commonly studied in the context of DNA methylation.
3-methyladenosine: A methylated derivative of adenosine, also involved in methylation studies.
Uniqueness
7-methylguanosine is unique due to its specific methylation at the seventh position of guanine, which distinguishes it from other methylated nucleosides. This specific modification has distinct effects on DNA and RNA structure and function, making it a valuable tool in studying methylation-related processes.
Propiedades
Número CAS |
72398-32-4 |
|---|---|
Fórmula molecular |
C11H17N5O5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
N-[2-amino-4-[[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-6-oxo-1H-pyrimidin-5-yl]-N-methylformamide |
InChI |
InChI=1S/C11H17N5O5/c1-16(4-18)8-9(14-11(12)15-10(8)20)13-7-2-5(19)6(3-17)21-7/h4-7,17,19H,2-3H2,1H3,(H4,12,13,14,15,20)/t5-,6+,7+/m0/s1 |
Clave InChI |
RLBJYWQLKDLJEV-RRKCRQDMSA-N |
SMILES isomérico |
CN(C=O)C1=C(N=C(NC1=O)N)N[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CN(C=O)C1=C(N=C(NC1=O)N)NC2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


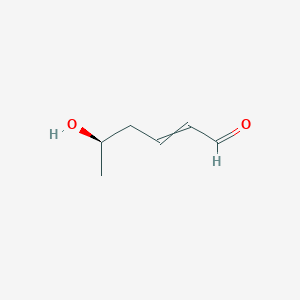
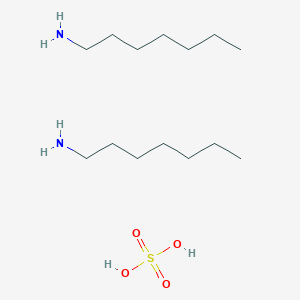
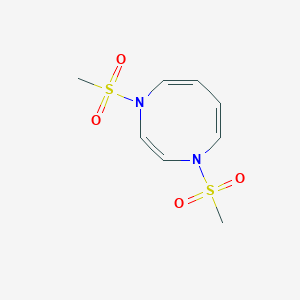
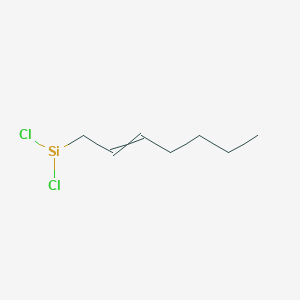
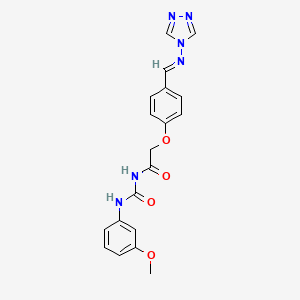

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
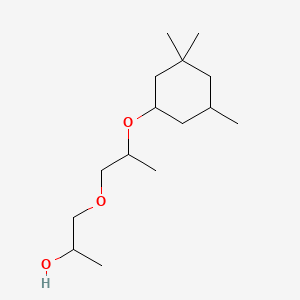

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
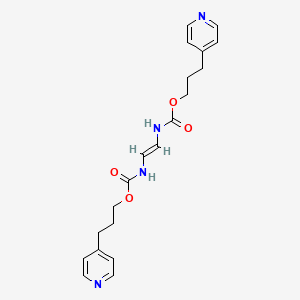
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
